Cas no 80835-30-9 (1-4-(methylsulfanyl)phenylpiperazine)
1-4-(methylsulfanyl)phenylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- PIPERAZINE, 1-[4-(METHYLTHIO)PHENYL]-
- 1-4-(methylsulfanyl)phenylpiperazine
- 1-[4-(Methylthio)phenyl]piperazine (ACI)
- 1-[4-(Methylsulfanyl)phenyl]piperazine
- 1-(4-(Methylthio)phenyl)piperazine
- AKOS010082223
- N16834
- AS-61667
- SCHEMBL4930219
- 80835-30-9
- 1-[4-(methylthio)phenyl]piperazine
- XZVSQQZKZDSREW-UHFFFAOYSA-N
- EN300-1850728
- 1-(4-(methylthio)phenyl)piperazine hydrochloride
- MFCD12164739
- 1-(4-methylsulfanylphenyl)piperazine
- CS-0094286
-
- MDL: MFCD12164739
- Inchi: 1S/C11H16N2S/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
- InChI Key: XZVSQQZKZDSREW-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(N2CCNCC2)=CC=1
Computed Properties
- Exact Mass: 208.10341969g/mol
- Monoisotopic Mass: 208.10341969g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 40.6Ų
1-4-(methylsulfanyl)phenylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M886599-1g |
1-(4-(Methylthio)phenyl)piperazine |
80835-30-9 | ≥95% | 1g |
2,689.20 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M888722-1g |
1-(4-(Methylthio)phenyl)piperazine |
80835-30-9 | 97% | 1g |
3,042.00 | 2021-05-17 | |
| eNovation Chemicals LLC | Y0996334-1g |
1-[4-(methylthio)phenyl]piperazine |
80835-30-9 | 95% | 1g |
$530 | 2024-08-02 | |
| Chemenu | CM219693-100mg |
1-(4-(methylthio)phenyl)piperazine |
80835-30-9 | 96% | 100mg |
$53 | 2024-07-23 | |
| Chemenu | CM219693-250mg |
1-(4-(methylthio)phenyl)piperazine |
80835-30-9 | 96% | 250mg |
$64 | 2024-07-23 | |
| Chemenu | CM219693-1g |
1-(4-(methylthio)phenyl)piperazine |
80835-30-9 | 96% | 1g |
$255 | 2024-07-23 | |
| Enamine | EN300-1850728-0.05g |
1-[4-(methylsulfanyl)phenyl]piperazine |
80835-30-9 | 0.05g |
$528.0 | 2023-09-19 | ||
| Enamine | EN300-1850728-0.1g |
1-[4-(methylsulfanyl)phenyl]piperazine |
80835-30-9 | 0.1g |
$553.0 | 2023-09-19 | ||
| Enamine | EN300-1850728-0.25g |
1-[4-(methylsulfanyl)phenyl]piperazine |
80835-30-9 | 0.25g |
$579.0 | 2023-09-19 | ||
| Enamine | EN300-1850728-0.5g |
1-[4-(methylsulfanyl)phenyl]piperazine |
80835-30-9 | 0.5g |
$603.0 | 2023-09-19 |
1-4-(methylsulfanyl)phenylpiperazine Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
2.1 Reagents: 2-Mercaptoethanol , Tripotassium phosphate Solvents: Dimethylacetamide ; 24 h, 75 °C
1-4-(methylsulfanyl)phenylpiperazine Raw materials
1-4-(methylsulfanyl)phenylpiperazine Preparation Products
1-4-(methylsulfanyl)phenylpiperazine Suppliers
1-4-(methylsulfanyl)phenylpiperazine Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 1-4-(methylsulfanyl)phenylpiperazine
Introduction to 1-4-(methylsulfanyl)phenylpiperazine (CAS No. 80835-30-9)
1-4-(methylsulfanyl)phenylpiperazine, chemically designated as CAS No. 80835-30-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the piperazine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom and two carbon atoms. The presence of a methylsulfanyl group at the para position of the phenyl ring enhances its pharmacological properties, making it a valuable intermediate in the development of various therapeutic agents.
The molecular structure of 1-4-(methylsulfanyl)phenylpiperazine consists of a phenyl ring substituted with a methylsulfanyl group at the fourth position, connected to a piperazine moiety through an amide linkage. This structural arrangement imparts unique electronic and steric properties, which are critical for its biological activity. The compound exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetonitrile, facilitating its use in various synthetic protocols.
In recent years, 1-4-(methylsulfanyl)phenylpiperazine has garnered attention in the research community due to its potential applications in medicinal chemistry. The compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic relevance. For instance, derivatives of this compound have been explored as precursors for drugs targeting neurological disorders such as depression and schizophrenia. The methylsulfanyl group contributes to the compound's ability to interact with specific biological targets, enhancing its pharmacological efficacy.
One of the most compelling aspects of 1-4-(methylsulfanyl)phenylpiperazine is its role in the development of novel pharmacophores. Researchers have leveraged its structural framework to design molecules with improved binding affinity and selectivity. Recent studies have demonstrated that modifications at the phenyl ring and piperazine moiety can significantly alter the biological profile of the compound. For example, introduction of halogen atoms or other functional groups has been shown to enhance receptor binding interactions, making it a versatile scaffold for drug discovery.
The synthesis of 1-4-(methylsulfanyl)phenylpiperazine typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include nucleophilic substitution reactions, reductive amination, and cyclization techniques. Advanced methodologies such as transition metal-catalyzed cross-coupling reactions have also been employed to improve yield and purity. These synthetic strategies highlight the compound's importance as a building block in pharmaceutical manufacturing.
From a biochemical perspective, 1-4-(methylsulfanyl)phenylpiperazine interacts with various enzymes and receptors in the body. Its structural features allow it to modulate neurotransmitter systems, which is particularly relevant for treating central nervous system disorders. Preclinical studies have shown promising results regarding its potential as an antipsychotic or antidepressant agent. However, further research is needed to fully elucidate its mechanism of action and long-term safety profile.
The pharmaceutical industry has recognized the significance of 1-4-(methylsulfanyl)phenylpiperazine due to its versatility and potential therapeutic applications. Companies specializing in fine chemicals and active pharmaceutical ingredients (APIs) have incorporated this compound into their product portfolios. Its use in custom synthesis projects underscores its importance as a research tool for academic and industrial scientists alike. As drug discovery efforts continue to evolve, 1-4-(methylsulfanyl)phenylpiperazine is expected to remain a cornerstone in medicinal chemistry innovation.
In conclusion, 1-4-(methylsulfanyl)phenylpiperazine (CAS No. 80835-30-9) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features make it an ideal candidate for designing novel therapeutic agents targeting neurological disorders. Ongoing studies continue to uncover new applications for this compound, reinforcing its role as a vital intermediate in drug discovery pipelines.
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